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Compound of Interest

Compound Name: 2-Ethylpyrimidin-4-amine

CAS No.: 10491-77-7

Cat. No.: B080800

Get Quote

Executive Summary & Structural Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as a

bioisostere for various aromatic systems while providing superior hydrogen-bonding

capabilities. Within this vast chemical space, 2-Ethylpyrimidin-4-amine (CAS 10491-77-7) has

emerged as a highly strategic pharmaceutical intermediate[1].

Its structural architecture offers three distinct pharmacological and synthetic advantages:

Hinge-Binding Motif: The C4-amine and the adjacent N1/N3 pyrimidine nitrogens form a

classic hydrogen-bond donor-acceptor pair. This specific geometry is highly privileged for

anchoring into the ATP-binding pocket of protein kinases, making it indispensable in

oncology and immunology drug discovery[2].

Steric & Lipophilic Tuning: The C2-ethyl group acts as a lipophilic wedge. In biological

systems, it induces necessary conformational changes in target binding sites (such as the
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JAK/STAT pathway) and modulates the overall LogP of the final drug candidate to improve

oral bioavailability[2].

Regioselective Functionalization: The strongly electron-donating effect of the C4-amine

activates the C5 position of the pyrimidine ring. This creates an electrophilic hotspot, allowing

for highly regioselective halogenation and subsequent cross-coupling—a fundamental

requirement for building complex active pharmaceutical ingredients (APIs)[3].

Physicochemical Profiling & Reactivity Dynamics
Understanding the baseline properties of 2-Ethylpyrimidin-4-amine is critical for solvent

selection, pH control, and reaction optimization during scale-up.

Table 1: Physicochemical Profile of 2-Ethylpyrimidin-4-amine

Property Value / Description
Impact on Synthetic
Workflows

CAS Number 10491-77-7

Primary identifier for raw

material sourcing and

regulatory documentation[1].

Molecular Formula C6H9N3

Exact Mass: 123.08 g/mol ,

ensuring high atom economy

in fragment-based design.

Molecular Weight 123.16 g/mol

Facilitates rapid diffusion and

favorable ligand efficiency

metrics[1].

Solubility Soluble in MeOH, DCM, DMF

Highly compatible with both

polar protic (amination) and

aprotic (halogenation)

workflows.

Electronic Profile C5 is electron-rich

Highly susceptible to

electrophilic aromatic

substitution without requiring

harsh Lewis acids.
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Workflow 1: Synthesis of Kinase Inhibitor Scaffolds
via C5-Halogenation
Causality & Mechanism: To build extended architectures (e.g., for ALK or JAK inhibitors), a

cross-coupling handle must be installed on the pyrimidine core. The C4-amine strongly directs

electrophilic attack to the C5 position. Using N-Bromosuccinimide (NBS) provides a mild,

controlled method to yield 5-bromo-2-ethylpyrimidin-4-amine, a versatile precursor for

Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3][4].

Protocol A: Regioselective C5-Bromination
Preparation: Dissolve 2-Ethylpyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane

(DCM) under an inert argon atmosphere to prevent oxidative side reactions.

Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

Expert Insight: Maintaining 0°C is critical. Elevated temperatures can lead to radical

bromination of the C2-ethyl aliphatic chain, drastically reducing the yield of the desired C5-

bromo product.

Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15

minutes to control the exotherm and prevent polyhalogenation[4].

Agitation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an

additional 2 hours.

Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating: the

reaction is deemed complete when the starting material mass (m/z 124 [M+H]+) is entirely

replaced by a characteristic 1:1 isotopic doublet at m/z 202 and 204[M+H]+, confirming

mono-bromination.

Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual NBS.

Extract the organic layer with DCM, dry over anhydrous Na2SO4, and concentrate under

reduced pressure.
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Workflow 2: Development of CNS Therapeutics via
Reductive Amination
Causality & Mechanism: Beyond oncology, 2-Ethylpyrimidin-4-amine derivatives are heavily

utilized in the synthesis of central nervous system (CNS) therapeutics. Specifically, they are

used to synthesize cyclic aminomethyl pyrimidine derivatives that act as Dopamine D4 receptor

modulators for the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[5]. The C4-

amine undergoes reductive amination with complex aldehydes or ketones to build these

specific pharmacophores.

Protocol B: Reductive Amination with Sodium
Cyanoborohydride

Imine Formation: To a solution of 2-Ethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol

(3.0 mL/mmol), add the target aldehyde/ketone (1.0 eq)[5].

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the

dehydration step of imine formation. Stir at room temperature for 2 hours.

Reduction: Add sodium cyanoborohydride (NaBH3CN) (2.0 eq) in one portion[5].

Expert Insight: NaBH3CN is deliberately selected over standard NaBH4 because it is

stable at slightly acidic pH and selectively reduces the protonated imine intermediate

without prematurely reducing unreacted carbonyl starting materials.

Thermal Activation: Heat the reaction mixture to 45°C and stir for 16 hours to ensure

complete conversion of sterically hindered substrates[5].

Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in

DCM). The disappearance of the UV-active imine intermediate and the appearance of a

more polar spot indicates successful reduction.

Purification: Quench with saturated NaHCO3, extract with ethyl acetate, and purify the crude

product via preparative high-performance liquid chromatography (prep-HPLC) to achieve the

>98% purity required for downstream in vitro biological assays[5].
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Table 2: Comparative Reaction Conditions & Yield Optimization

Reaction
Type

Reagents Temp Time
Typical
Yield

Key
Analytical
Marker

C5-

Bromination
NBS, DCM 0°C to RT 3 h 85-90%

LC-MS: m/z

202/204 (1:1

isotopic

pattern)

Reductive

Amination

NaBH3CN,

MeOH, AcOH
45°C 16 h 65-75%

HPLC: Shift

in retention

time; Mass

shift

Logical Relationships & Synthetic Workflows
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Pharmacophore mapping of 2-Ethylpyrimidin-4-amine in drug design.
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Divergent synthetic workflows for kinase inhibitors and CNS therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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